molecular formula C37H61BrN2O4 B114938 Rapacuronium bromide CAS No. 156137-99-4

Rapacuronium bromide

Katalognummer: B114938
CAS-Nummer: 156137-99-4
Molekulargewicht: 677.8 g/mol
InChI-Schlüssel: LVQTUXZKLGXYIU-GWSNJHLMSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Rapacuronium bromide primarily targets the Muscarinic acetylcholine receptor M2 . This receptor plays a crucial role in the neuromuscular junction, where it mediates the action of acetylcholine, a neurotransmitter responsible for transmitting signals from nerves to muscles.

Mode of Action

this compound acts as an antagonist at the Muscarinic acetylcholine receptor M2 . As a non-depolarizing neuromuscular blocking agent, it competes with acetylcholine for the cholinergic receptors at the motor end-plate . This competition reduces the response of the end plate to acetylcholine, thereby inhibiting neuromuscular transmission and causing muscle relaxation .

Pharmacokinetics

This compound exhibits several key pharmacokinetic properties:

Result of Action

The primary molecular effect of this compound is the inhibition of signal transmission at the neuromuscular junction, leading to muscle relaxation . This is achieved through its antagonistic action on the Muscarinic acetylcholine receptor M2 . On a cellular level, this results in the inability of muscle cells to contract, which is particularly useful in surgical settings where muscle relaxation is required.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, patient-specific factors such as age, organ function, and the presence of certain diseases can also influence the drug’s pharmacokinetics . For example, clearance is reduced by approximately 30% in renal failure

Analyse Chemischer Reaktionen

Rapacuronium-Bromid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse- und Substitutionsreaktionen. Die Verbindung wird zu aktiven Metaboliten hydrolysiert, wobei das Cytochrom-P450-System nicht an diesem Prozess beteiligt ist . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasser und verschiedene Säuren oder Basen, um die Hydrolyse zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die aktiven Metaboliten, die zu den pharmakologischen Wirkungen der Verbindung beitragen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Characteristics

  • Mechanism of Action : Rapacuronium acts as a negative allosteric modulator of muscarinic acetylcholine receptors, inhibiting neuromuscular transmission by preventing acetylcholine from binding to its receptors at the neuromuscular junction .
  • Dosage and Administration : The recommended dose for endotracheal intubation is 1.5 mg/kg, which results in a rapid onset of action (approximately 1.2 to 1.8 minutes) and a short duration (10.2 to 16.5 minutes) .
  • Pharmacokinetics : The drug's clearance is approximately 0.45 L/h/kg, with a steady-state volume of distribution around 0.3 L/kg. Its pharmacokinetics are minimally affected by hepatic insufficiency but significantly impacted in patients with renal failure .

Clinical Applications

This compound has been studied extensively for its effectiveness in various surgical settings:

  • Endotracheal Intubation : It provides clinically acceptable intubating conditions in 68% to 89% of patients within one minute post-administration . Comparative studies have shown that rapacuronium has a more rapid onset than other nondepolarizing agents such as rocuronium and vecuronium .
  • Skeletal Muscle Relaxation : Additional boluses of rapacuronium can maintain muscle relaxation during short surgical procedures. However, multiple doses can lead to cumulative effects due to its active metabolite, which may prolong neuromuscular blockade .

Adverse Effects and Safety Concerns

Despite its efficacy, rapacuronium is associated with several adverse effects:

  • Bronchospasm : This was the most frequently reported adverse event, leading to the withdrawal of the drug from the market after several cases were linked to severe respiratory complications .
  • Other Side Effects : Tachycardia, hypotension, and injection site reactions were also noted but occurred less frequently .

Case Studies

  • Clinical Trials : In trials comparing rapacuronium with suxamethonium (a depolarizing neuromuscular blocker), rapacuronium demonstrated superior onset times and intubating conditions at similar doses . However, the risk of bronchospasm was significantly higher.
  • Post-Marketing Surveillance : Reports indicated that while rapacuronium was effective for rapid sequence induction, the incidence of bronchospasm prompted further investigation into its safety profile, ultimately leading to its market withdrawal .

Biologische Aktivität

Rapacuronium bromide, an aminosteroid nondepolarizing neuromuscular blocking agent (NMBA), is primarily used in anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgery. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Pharmacodynamics

This compound exhibits a rapid onset of action, which is one of its most notable characteristics. At a dose of 1.5 mg/kg, it achieves maximal neuromuscular block within approximately 54 seconds . The effective dose required to produce 90% suppression of the first twitch response (ED90) is around 1.03 mg/kg . The rapid onset is attributed to the quick equilibration between plasma concentrations and the effect site, allowing for swift clinical effects comparable to succinylcholine .

Onset and Duration of Action

The onset time for rapacuronium ranges from 1.2 to 1.8 minutes , with a duration of action typically between 10.2 to 16.5 minutes in adults undergoing elective surgery . This rapid onset makes it suitable for situations requiring immediate muscle relaxation.

Parameter Value
ED901.03 mg/kg
Onset Time1.2 - 1.8 minutes
Duration of Action10.2 - 16.5 minutes

Pharmacokinetics

Rapacuronium undergoes hepatic metabolism, primarily through hydrolysis at the acetyloxy-ester bond, producing a major active metabolite known as the 3-hydroxy metabolite . This metabolite has a slower onset but greater potency compared to rapacuronium itself, with an ED90 of 0.46 mg/kg . The plasma clearance rate for rapacuronium is approximately 7-8 ml/kg/min , and it does not exhibit significant prolongation of effects in patients with hepatic or renal impairment .

Metabolism and Elimination

The elimination pathways for rapacuronium include both urine and feces, with around 56% excreted by these routes after administration . The pharmacokinetics can vary significantly in patients with end-stage renal disease (ESRD), where the concentration of the 3-hydroxy metabolite remains elevated longer compared to normal individuals .

Clinical Efficacy

In clinical studies, rapacuronium has demonstrated comparable efficacy to other NMBA agents such as rocuronium and vecuronium. It produced clinically acceptable intubating conditions in 68% to 89% of patients within one minute after administration . Furthermore, additional boluses can maintain muscle relaxation during short surgical procedures; however, recovery times may be slower than those seen with depolarizing agents like succinylcholine .

Comparative Studies

A comparative analysis revealed that at a dose of 1.5 mg/kg , rapacuronium had a more rapid onset than mivacurium and similar or faster onset compared to rocuronium:

Agent Onset Time (minutes) ED90 (mg/kg)
Rapacuronium1.2 - 1.81.03
Rocuronium~20.3
Mivacurium~20.25

Safety Profile

The safety profile of rapacuronium includes some adverse effects, with bronchospasm being the most commonly reported event (3.4% incidence) . Other side effects include tachycardia and hypotension, although these occur at lower rates (1.6% and 0.9%, respectively) . Overall, the incidence of drug-related adverse events appears similar when compared to suxamethonium chloride .

Case Studies

In a study involving various patient populations—including those with renal or hepatic dysfunction—rapacuronium maintained consistent efficacy across demographics, demonstrating its versatility as an NMBA .

Example Case Study

  • Patient Group : Adults undergoing elective surgery
  • Dosage : Rapacuronium 1.5 mg/kg
  • Outcome : Clinically acceptable intubating conditions achieved in up to 89% of patients within one minute.

Eigenschaften

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61N2O4.BrH/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2;/h6,27-33,35H,1,7-25H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQTUXZKLGXYIU-GWSNJHLMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048823
Record name Rapacuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156137-99-4
Record name Rapacuronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156137-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rapacuronium bromide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156137994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rapacuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156137-99-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAPACURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q4QDG4KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rapacuronium bromide
Reactant of Route 2
Reactant of Route 2
Rapacuronium bromide
Reactant of Route 3
Rapacuronium bromide
Reactant of Route 4
Rapacuronium bromide
Reactant of Route 5
Reactant of Route 5
Rapacuronium bromide
Reactant of Route 6
Reactant of Route 6
Rapacuronium bromide
Customer
Q & A

Q1: How does rapacuronium bromide interact with its target and what are the downstream effects?

A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction. [, , ] By binding to these receptors, this compound prevents acetylcholine from binding and triggering muscle contraction, leading to skeletal muscle paralysis. [, ]

Q2: What is the structural characterization of this compound?

A2: this compound is an aminosteroid derivative. While the provided abstracts do not delve into detailed spectroscopic data, they do mention that it is the 16-N-allyl, 17-beta-propionate analog of vecuronium bromide. [, ] To obtain comprehensive structural characterization, including molecular formula, weight, and spectroscopic data, it would be beneficial to consult the drug's official documentation or chemical databases.

Q3: How does the structure of this compound relate to its activity (SAR)?

A4: While the provided research doesn't provide a detailed SAR analysis, it highlights that this compound's rapid onset and short duration are partly due to its low potency compared to other non-depolarizing muscle relaxants. [] The 16-N-allyl and 17-beta-propionate substitutions on the steroid nucleus likely contribute to these unique pharmacodynamic properties. [, , ] Further research comparing this compound with its structural analogs would be needed to establish a comprehensive SAR profile.

Q4: Is there any information about resistance or cross-resistance to this compound?

A6: While the provided abstracts do not specifically address resistance mechanisms for this compound, one study mentions that patients receiving anticonvulsants like phenytoin or carbamazepine may exhibit resistance to its effects. [] This suggests potential cross-resistance with other neuromuscular blocking agents in individuals on these medications. Further investigation is warranted to understand the underlying mechanisms and clinical implications of resistance to this compound.

Q5: What can you tell us about alternatives and substitutes for this compound?

A5: The research mentions several alternative neuromuscular blocking agents, each with its own pharmacodynamic and pharmacokinetic profile. These include:

  • Succinylcholine chloride: A depolarizing agent known for its rapid onset and short duration, but associated with adverse effects like hyperkalemia and malignant hyperthermia. [, ]
  • Rocuronium bromide: Another aminosteroid with rapid onset, but a longer duration than this compound. It is considered suitable for rapid sequence induction and exhibits minimal cardiovascular effects. [, ]
  • Mivacurium chloride: A non-depolarizing agent with a short duration of action, often used in ambulatory anesthesia. []
  • Vecuronium bromide: A longer-acting non-depolarizing agent with a pharmacokinetic profile similar to rocuronium bromide. []
  • Cisatracurium besylate: An isomer of atracurium with a slower onset than this compound, but a predictable duration of action and minimal histamine release. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.